BMS-690514 is a synthetic compound developed for its potential in cancer research. [, , ] It belongs to a class of compounds known as tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR/HER) family and vascular endothelial growth factor receptors (VEGFRs). [, , , ] These receptors play crucial roles in cell signaling pathways involved in cell growth, proliferation, and angiogenesis, processes often dysregulated in cancer development. [, ] BMS-690514's ability to inhibit these receptors makes it a valuable tool for investigating the roles of these pathways in cancer and exploring its potential as an anti-tumor agent in preclinical models. [, , , , ]
BMS-690514 was synthesized as part of a research initiative aimed at developing targeted cancer therapies. It belongs to the class of small molecule tyrosine kinase inhibitors, which are designed to interfere with the signaling pathways that promote cancer cell proliferation and survival. The compound's development was motivated by the need for effective treatments against cancers that exhibit resistance to existing therapies.
The synthesis of BMS-690514 involves several key steps that utilize established organic chemistry techniques. The initial synthetic route includes:
BMS-690514 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target kinases. The specific arrangement of atoms within the molecule allows it to effectively bind to the active sites of its targets, inhibiting their activity.
Key structural features include:
The molecular formula for BMS-690514 is C21H24N6O2S, with a molecular weight of approximately 420.52 g/mol.
BMS-690514's mechanism of action involves competitive inhibition of its target kinases. The compound binds reversibly to the ATP-binding site of receptor tyrosine kinases, preventing phosphorylation events that are crucial for signal transduction in cancer cells. Key reactions include:
These interactions highlight its potential as a targeted therapy in oncology.
The mechanism by which BMS-690514 exerts its anticancer effects involves several steps:
Clinical studies have demonstrated that treatment with BMS-690514 results in modulation of pharmacodynamic biomarkers associated with EGFR and VEGFR signaling pathways.
BMS-690514 exhibits several notable physical and chemical properties:
These properties influence its formulation as an oral medication and its pharmacokinetic profile.
BMS-690514 has been primarily investigated for its applications in cancer therapy due to its ability to inhibit multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. Clinical trials have focused on:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2